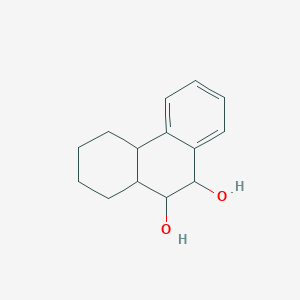

1,2,3,4,4A,9,10,10A-Octahydrophenanthrene-9,10-diol

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

1,2,3,4,4A,9,10,10A-Octahydrophenanthrene-9,10-diol is a polycyclic compound with a unique structure that includes two hydroxyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,2,3,4,4A,9,10,10A-Octahydrophenanthrene-9,10-diol typically involves the hydrogenation of phenanthrene derivatives. The process can be carried out using catalysts such as palladium on carbon or platinum oxide under hydrogen gas at elevated pressures and temperatures. The hydroxyl groups are introduced through subsequent oxidation reactions using reagents like osmium tetroxide or potassium permanganate.

Industrial Production Methods

Industrial production of this compound may involve similar hydrogenation and oxidation steps but on a larger scale. The use of continuous flow reactors and optimized catalysts can enhance the efficiency and yield of the process.

Chemical Reactions Analysis

Types of Reactions

1,2,3,4,4A,9,10,10A-Octahydrophenanthrene-9,10-diol undergoes various chemical reactions, including:

Oxidation: The hydroxyl groups can be oxidized to form ketones or carboxylic acids.

Reduction: The compound can be reduced to remove the hydroxyl groups, forming the corresponding hydrocarbons.

Substitution: The hydroxyl groups can be substituted with other functional groups, such as halogens or alkyl groups.

Common Reagents and Conditions

Oxidation: Reagents like chromium trioxide, potassium permanganate, or osmium tetroxide.

Reduction: Catalysts such as palladium on carbon or lithium aluminum hydride.

Substitution: Reagents like thionyl chloride or alkyl halides.

Major Products

Oxidation: Ketones, carboxylic acids.

Reduction: Hydrocarbons.

Substitution: Halogenated or alkylated derivatives.

Scientific Research Applications

1,2,3,4,4A,9,10,10A-Octahydrophenanthrene-9,10-diol has several scientific research applications:

Chemistry: Used as an intermediate in organic synthesis and as a starting material for the synthesis of more complex molecules.

Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.

Industry: Utilized in the production of polymers, resins, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 1,2,3,4,4A,9,10,10A-Octahydrophenanthrene-9,10-diol involves its interaction with various molecular targets. The hydroxyl groups can form hydrogen bonds with biological molecules, influencing their structure and function. The compound may also interact with enzymes and receptors, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

1,2,3,4,4A,9,10,10A-Octahydrophenanthrene: Lacks the hydroxyl groups, making it less reactive in certain chemical reactions.

Dehydroabietic Acid: Contains a similar polycyclic structure but with different functional groups, leading to distinct chemical and biological properties.

Phenanthrene Derivatives: Share the core phenanthrene structure but differ in the presence and position of functional groups.

Uniqueness

1,2,3,4,4A,9,10,10A-Octahydrophenanthrene-9,10-diol is unique due to the presence of two hydroxyl groups, which confer specific reactivity and potential biological activity. This makes it a valuable compound for research and industrial applications.

Biological Activity

1,2,3,4,4A,9,10,10A-Octahydrophenanthrene-9,10-diol is a polycyclic compound that has garnered attention for its potential biological activities. This article explores its chemical properties, biological activities, and relevant research findings.

- Molecular Formula : C14H18

- Molecular Weight : 186.2927 g/mol

- Density : 1.006 g/mL

- Melting Point : 95 °C

- Refractive Index : 1.553

The compound features a complex structure with multiple stereocenters, which can influence its biological activity. The stereochemistry of the compound is critical for its interaction with biological targets.

Antimicrobial Properties

Recent studies have indicated that octahydrophenanthrene derivatives exhibit significant antimicrobial activity. For instance, a study on tricyclic flavonoids revealed that certain derivatives had minimum inhibitory concentration (MIC) values as low as 0.24 µg/mL against Staphylococcus aureus and 3.9 µg/mL against Escherichia coli. These findings suggest that similar compounds may possess comparable antimicrobial properties due to structural similarities .

Anticancer Activity

Research into the anticancer properties of related compounds has shown promising results. For example, certain tricyclic compounds have demonstrated selective cytotoxicity against cancer cell lines while sparing normal cells. The mechanism often involves the induction of apoptosis and disruption of cell cycle progression .

Neuroprotective Effects

There is emerging evidence suggesting neuroprotective effects associated with octahydrophenanthrene derivatives. Studies have indicated that these compounds may inhibit neuroinflammation and oxidative stress in neuronal cells, potentially offering therapeutic benefits for neurodegenerative diseases .

Study 1: Antimicrobial Evaluation

A recent study evaluated the antimicrobial effects of various octahydrophenanthrene derivatives through MIC and minimum bactericidal concentration (MBC) assays. The results indicated that these compounds not only inhibited bacterial growth but also exhibited bactericidal effects, making them potential candidates for antibiotic development.

| Compound | MIC (µg/mL) | MBC (µg/mL) |

|---|---|---|

| Compound A | 0.24 | 0.48 |

| Compound B | 3.9 | 7.8 |

Study 2: Anticancer Activity in Cell Lines

Another study focused on the cytotoxic effects of octahydrophenanthrene derivatives on various cancer cell lines. The results showed significant reduction in cell viability at specific concentrations, indicating potential for further development as anticancer agents.

| Cell Line | IC50 (µM) |

|---|---|

| MCF-7 | 12 |

| HeLa | 8 |

| A549 | 15 |

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of octahydrophenanthrene derivatives. Modifications at specific positions on the phenanthrene ring can enhance or diminish activity:

- Hydroxyl Substituents : Hydroxyl groups at positions 9 and 10 have been shown to increase solubility and bioavailability.

- Alkyl Substituents : Introducing alkyl chains can enhance lipophilicity, potentially improving membrane permeability.

Properties

CAS No. |

53446-96-1 |

|---|---|

Molecular Formula |

C14H18O2 |

Molecular Weight |

218.29 g/mol |

IUPAC Name |

1,2,3,4,4a,9,10,10a-octahydrophenanthrene-9,10-diol |

InChI |

InChI=1S/C14H18O2/c15-13-11-7-3-1-5-9(11)10-6-2-4-8-12(10)14(13)16/h1,3,5,7,10,12-16H,2,4,6,8H2 |

InChI Key |

MQGSIHKWQWHLAP-UHFFFAOYSA-N |

Canonical SMILES |

C1CCC2C(C1)C(C(C3=CC=CC=C23)O)O |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.